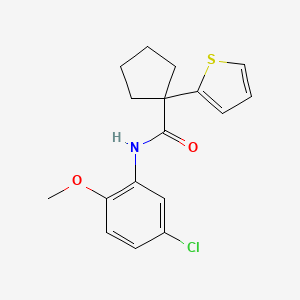

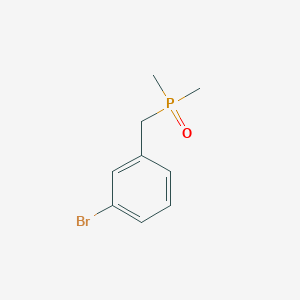

![molecular formula C18H23N5O2 B2534626 N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359219-52-5](/img/structure/B2534626.png)

N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound that belongs to a group of 5-(alkylamino)-9-isopropyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives . These compounds were designed to obtain new effective analgesic and/or anti-inflammatory agents .

Synthesis Analysis

The synthesis of this compound involves the use of a CONHR group at the 6-position . The compound was synthesized and tested along with three new 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl [1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide group . The compound also contains an isopropyl group and two ethyl groups attached to a nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives demonstrates the assembly of structurally varied and complex fused tricyclic scaffolds. This method provides rapid access to these scaffolds through readily available starting materials, indicating the potential for creating a wide range of derivatives for various applications (Y. An et al., 2017).

Potential Biological Activities

Antidepressant and Adenosine Receptor Antagonism : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats upon acute administration, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents (R. Sarges et al., 1990).

Positive Inotropic Activity : N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activity. Some derivatives showed favorable activity compared to milrinone, a standard drug, highlighting their potential application in cardiovascular therapeutics (Chunbo Zhang et al., 2008).

Antiallergic Agents : New 1,4-dihydro-1,2,4-triazolo[4,3-]quinoxaline-1,4-diones have been prepared and tested as inhibitors of antigen-induced release of histamine and as inhibitors of IgE-mediated rat passive cutaneous anaphylaxis. This class of compounds showed good activity, indicating their potential as antiallergic agents (B. Loev et al., 1985).

Anticonvulsant Properties : The synthesis of novel quinoxaline derivatives with potential anticonvulsant properties was undertaken using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor. Among the synthesized compounds, some demonstrated significant anticonvulsant activities, offering a basis for further development in epilepsy treatment (Mohamed Alswah et al., 2013).

Mecanismo De Acción

Target of action

Compounds with a [1,2,4]triazolo[4,3-a]quinoxalin structure are often associated with various biological activities . They may interact with different targets in the body, such as enzymes, receptors, or ion channels, depending on their specific structure and functional groups.

Mode of action

The interaction of these compounds with their targets can lead to changes in the function of the target, such as inhibition or activation. This can result in changes in cellular processes or signaling pathways .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cell function or viability .

Propiedades

IUPAC Name |

N,N-diethyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-21(6-2)15(24)11-22-13-9-7-8-10-14(13)23-16(12(3)4)19-20-17(23)18(22)25/h7-10,12H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJQHWMGPBLHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C(C)C)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

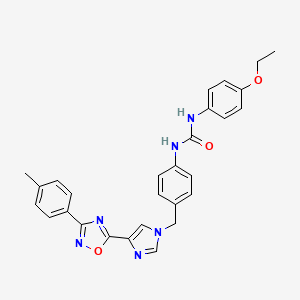

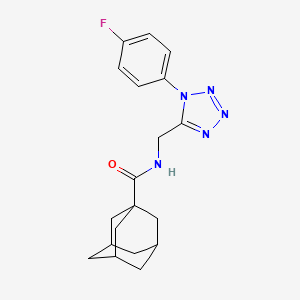

![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

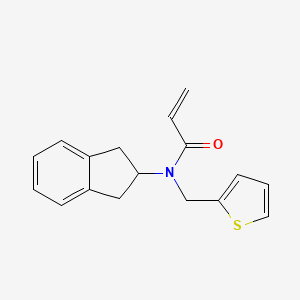

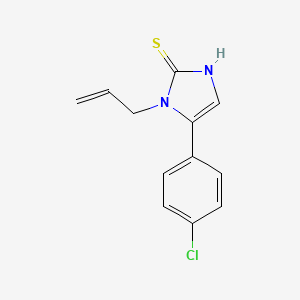

![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)

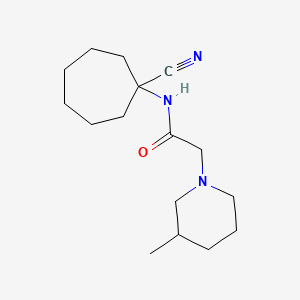

![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)

![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2534562.png)